6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-7-8-12-14-15-13(16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFBHPRFOHUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291502 | |
| Record name | 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-15-2 | |
| Record name | NSC76007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazide with Nitriles
A commonly reported laboratory synthesis involves the cyclization of 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with acetonitrile in the presence of a base such as sodium ethoxide. This reaction proceeds under acidic or basic conditions facilitating the formation of the fused triazolopyridine ring system.
This method is advantageous for its straightforward approach and moderate reaction conditions.
Use of Dicationic Molten Salt Catalysts in Industrial Synthesis
Industrial-scale production methods have been developed to improve yield and sustainability. One such approach employs dicationic molten salts as catalysts, enabling the reaction to proceed under solvent-free conditions or using green solvents like ethanol. This catalytic system offers:
- Enhanced reaction rates
- Higher yields
- Reduced environmental impact due to elimination or reduction of hazardous solvents
- Simplified product isolation
This method reflects modern green chemistry principles and is preferred for large-scale manufacturing.
Multi-Step Synthetic Routes via Naphthyridinone Intermediates (Patented Methods)
A detailed and stereospecific synthetic pathway was disclosed in Australian patent AU2014302595A1, which, while primarily focused on related triazolopyridine derivatives, provides insight into advanced preparation methods applicable to the compound or its analogs.
-
Formation of Naphthyridinone Intermediate:
- Starting from methylnicotinate derivatives, reaction with 1,3,5-triazine and subsequent copper(I)-catalyzed coupling with methoxyethanol yields 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH).
Conversion to Propanoic Acid Derivative (NAPA):
- Halogenation and ester hydrolysis of NAPH produce 2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA).
-
- Coupling NAPA with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) in the presence of coupling reagents yields the hydrazide intermediate HYDZ.
Cyclization to Triazolopyridine:
- HYDZ undergoes cyclization under dehydrating conditions, often using phosphorus(V) dehydrating agents or thiophosphetane compounds, optionally in the presence of a base, to form the triazolopyridine core.
-
- Formation of salts or hydrates of the final compound by treatment with acids or water-rich solvents.
This multi-step approach allows for stereochemical control and functional group tolerance, making it suitable for synthesizing complex derivatives of triazolopyridines with potential pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of Hydrazide with Nitriles | Simple, uses common reagents, moderate conditions | Straightforward, accessible for lab scale | May require purification steps, moderate yield |
| Dicationic Molten Salt Catalysis | Solvent-free or green solvents, catalytic system | High yield, environmentally friendly | Requires specialized catalysts |
| Multi-Step Naphthyridinone Route | Stereospecific, allows complex substitutions | High control over product structure | Multi-step, more time-consuming, complex reagents |
Research Findings and Notes on Reaction Conditions
Cyclization Reactions: The presence of a base such as sodium ethoxide facilitates nucleophilic attack and ring closure. Acidic conditions can also promote cyclization but may affect substituent stability.
Catalysis with Molten Salts: Dicationic molten salts act as both solvents and catalysts, lowering activation energy and enabling reactions at lower temperatures, which improves selectivity and reduces side products.
Dehydrating Agents: Phosphorus(V) reagents and thiophosphetane compounds are effective in promoting cyclization by removing water formed during ring closure, thus driving the reaction forward.
Stereochemistry: The patented methods emphasize stereospecific synthesis, which is crucial for biological activity in pharmaceutical contexts. Control over stereochemistry is achieved through selective coupling and cyclization steps.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydrazide Cyclization | 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide, acetonitrile, sodium ethoxide | Ring formation | Base catalyzed, reflux conditions |
| Molten Salt Catalysis | Dicationic molten salts, ethanol or solvent-free | Catalysis and green synthesis | Improved yield and sustainability |
| Naphthyridinone Intermediate | Methylnicotinate, 1,3,5-triazine, Cu(I) catalyst, methoxyethanol | Intermediate formation | Multi-step, copper catalyzed |
| Propanoic Acid Derivative Formation | Halogenating agents, base, hydrolysis | Functional group modification | Ester hydrolysis to acid |
| Hydrazide Formation | Coupling reagents, PYRH | Hydrazide intermediate synthesis | Preparation for final cyclization |
| Cyclization to Triazolopyridine | Phosphorus(V) dehydrating agents or thiophosphetane, base | Final ring closure | Drives cyclization by dehydration |
Chemical Reactions Analysis
1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been investigated for its potential as an anticancer agent. Studies have shown that certain derivatives exhibit promising activity against various cancer cell lines by inhibiting key enzymes involved in cancer proliferation.
Case Study : A study demonstrated that derivatives of this compound inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to tumor immune evasion. The modification of the compound's structure led to improved potency and selectivity against cancer cells .
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Base Compound | 10 | IDO1 Inhibition |
| Trifluoromethyl Derivative | 0.5 | Enhanced binding to heme |
Antimicrobial Activity
The compound exhibits significant antifungal and antibacterial properties. Research indicates that it can effectively inhibit the growth of various pathogens.
Case Study : In vitro assays revealed that 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives showed activity against resistant strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria (E. coli) | 32 µg/mL |
| Fungi (C. albicans) | 16 µg/mL |
Material Science
In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. It has been explored for use in luminescent materials for optoelectronic applications.
Case Study : Research has indicated that incorporating this triazolo-pyridine structure into polymer matrices enhances their luminescent properties, making them suitable for applications in light-emitting devices .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival . The compound’s ability to bind to these molecular targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Substituents and Activities of Selected Derivatives
- Antifungal Activity : Derivatives with hydrazone moieties (e.g., compound 4c in ) exhibit superior antifungal activity compared to 6-methyl-3-phenyl derivatives. The orientation of substituents (e.g., perpendicular vs. parallel aromatic rings) significantly impacts binding to fungal targets .
- Receptor Modulation: Fluorinated derivatives (e.g., 6-fluoro and trifluoromethylphenyl groups) are prominent in receptor antagonism (e.g., retinol-binding protein) due to enhanced electronegativity and metabolic stability .
Structural and Physicochemical Properties
- Crystallography: The 3-(pyridin-4-yl) derivative crystallizes in the monoclinic space group P21/c with distinct lattice parameters (e.g., a = 15.1413 Å, β = 105.102°), highlighting how bulky substituents influence packing .
- Molecular Weight and pKa :
Structure-Activity Relationships (SAR)
- Position 3 : Aromatic groups (phenyl, pyridyl) enhance receptor binding via π-π interactions, while alkyl groups (methyl) may reduce potency but improve solubility .
- Position 6 : Electron-withdrawing groups (e.g., Br, F) increase metabolic stability but may reduce bioavailability. Methyl groups balance lipophilicity and steric effects .
- Conformational Flexibility : Antifungal activity is maximized when substituents (e.g., amides) adopt a perpendicular orientation relative to the triazolopyridine core .
Biological Activity
6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 4926-15-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure, characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol |
| Density | 1.19 g/cm³ |
| LogP | 2.7047 |
Synthesis Methods
Synthesis of 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various routes, commonly involving the cyclization of hydrazine derivatives with nitriles. One effective method includes reacting 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with acetonitrile under basic conditions using sodium ethoxide as a catalyst. Recent advancements have also introduced the use of dicationic molten salts as catalysts to enhance yields while minimizing environmental impact.
Biological Activity
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives showed promising inhibition against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values ranging from 0.98 to 1.28 µM . The mechanism involves inhibition of c-Met kinase, crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates notable antifungal and antibacterial activities, making it a candidate for further development in treating infections .
Antiviral Activity
In addition to its anticancer and antimicrobial effects, certain derivatives have shown potential antiviral activity by disrupting key viral mechanisms. For example, some studies have highlighted their effectiveness against influenza viruses by inhibiting polymerase interactions essential for viral replication .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study involving various [1,2,4]triazolo derivatives, compound 17l was identified as particularly effective against multiple cancer cell lines with IC₅₀ values significantly lower than those of established treatments like foretinib. This compound induced apoptosis in A549 cells through modulation of c-Met signaling pathways .
Case Study 2: Antiviral Mechanism
A series of synthesized compounds based on the triazolo framework were tested for their ability to inhibit the PA-PB1 interaction in influenza virus polymerase. Results indicated that specific modifications enhanced antiviral efficacy without cytotoxicity up to concentrations of 250 µM .
Comparative Analysis with Similar Compounds
The biological activity of 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:
| Compound | Biological Activity |
|---|---|
| 1,2,4-Triazolo[4,3-a]quinoxaline | Antiviral and antimicrobial |
| 1,2,4-Triazolo[1,5-a]pyridine | Antifungal and antibacterial |
| 1,2,3-Triazolo[4,5-b]pyridine | Anticonvulsant and antioxidant |
The unique substitution pattern in 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine contributes to its distinct biological activities compared to these analogs.
Q & A
Q. How does halogen substitution impact biological activity?
- Bromine vs. iodine : Bromine at position 6 increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., EGFR-TK), while iodine improves radioimaging potential but reduces solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
